Phenylalanyl-alanyl-lysine

Description

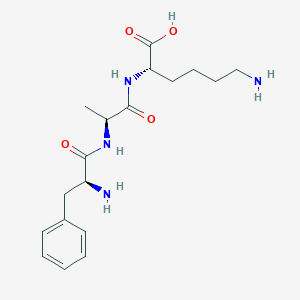

Structure

2D Structure

3D Structure

Properties

CAS No. |

107889-42-9 |

|---|---|

Molecular Formula |

C18H28N4O4 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1 |

InChI Key |

ULECEJGNDHWSKD-QEJZJMRPSA-N |

SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Other CAS No. |

107889-42-9 |

sequence |

FAK |

Synonyms |

Phe-Ala-Lys phenylalanyl-alanyl-lysine |

Origin of Product |

United States |

Synthetic Methodologies for Phenylalanyl Alanyl Lysine and Analogues

Conventional Peptide Synthesis Approaches

The classical methods for forging the amide bonds that define a peptide's backbone remain cornerstones of chemical synthesis. These approaches are broadly categorized into solid-phase and solution-phase synthesis, each with distinct protocols and strategic advantages.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations

Solid-Phase Peptide Synthesis (SPPS) is a highly efficient and widely used method for producing peptides. nih.gov The core principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids to build the peptide chain. nih.govmdpi.com This method's efficiency stems from the ease of purification; excess reagents and byproducts are simply washed away by filtration after each step, which avoids the need for complex purification of intermediate products. nih.gov

The most common strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protocol. nih.gov In the synthesis of Phenylalanyl-alanyl-lysine (Phe-Ala-Lys), the process would commence by attaching the C-terminal amino acid, Lysine (B10760008), to a suitable resin, such as Rink Amide resin. nih.gov The lysine side chain's amino group and its α-amino group are protected with acid-labile (e.g., Boc) and base-labile (Fmoc) groups, respectively.

The synthesis cycle involves two key steps:

Fmoc Deprotection: The Fmoc group on the resin-bound lysine is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free α-amino group. wikipedia.org

Coupling: The next protected amino acid (Fmoc-Alanine) is activated using a coupling reagent and then added to the resin to form the peptide bond. wikipedia.org Common coupling reagents include combinations like HBTU/HOBt or HATU/HOAt, which facilitate rapid and efficient bond formation. nih.govwikipedia.org

This cycle is repeated with Fmoc-Phenylalanine. After the final coupling, the completed tripeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as 95% trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net

Optimizations to SPPS protocols are continually developed. For instance, to overcome difficulties in synthesizing certain sequences, pseudoproline dipeptides can be incorporated to disrupt secondary structures that hinder coupling efficiency. nih.gov Another advanced strategy involves attaching an amino acid like phenylalanine to the resin via its side chain using a specialized traceless linker, such as a triazene (B1217601) linker, which can be cleaved under mild acidic conditions. researchgate.net

Table 1: Standard Steps in Fmoc-based SPPS for this compound

| Step | Action | Reagents | Purpose |

|---|---|---|---|

| 1. Resin Preparation | Swelling the resin | N,N-dimethylformamide (DMF) | Prepares the polymer support for synthesis. |

| 2. First Amino Acid Loading | Attaching Fmoc-Lys(Boc)-OH | Resin (e.g., Rink Amide), DIC, OxymaPure | Anchors the C-terminal amino acid to the solid support. |

| 3. Deprotection | Fmoc group removal | 20% Piperidine in DMF | Exposes the α-amino group for the next coupling reaction. wikipedia.org |

| 4. Second Amino Acid Coupling | Adding Fmoc-Ala-OH | HATU, DIEA | Forms the peptide bond between Alanine and Lysine. wikipedia.org |

| 5. Deprotection | Fmoc group removal | 20% Piperidine in DMF | Exposes the α-amino group of Alanine. |

| 6. Third Amino Acid Coupling | Adding Fmoc-Phe-OH | HATU, DIEA | Forms the peptide bond between Phenylalanine and Alanine. |

| 7. Final Deprotection | Fmoc group removal | 20% Piperidine in DMF | Exposes the final N-terminal amino group. |

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis predates SPPS and is still utilized, particularly for large-scale production and the synthesis of short peptides or peptide fragments. In this approach, all reactants are dissolved in an appropriate organic solvent. rsc.orgmdpi.com

The fundamental strategy involves the reaction between two amino acids where the carboxyl group of one and the amino group of the other are suitably protected to prevent unwanted side reactions, such as self-polymerization. rsc.org To form the desired dipeptide, for instance, L-Alanyl-L-phenylalanine, one would need to use protecting groups that can be selectively removed after the coupling step. rsc.org The carboxyl group of the N-terminal amino acid is activated by a coupling reagent to facilitate the formation of the amide bond. rsc.org

Table 2: Comparison of SPPS and Solution-Phase Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide chain is grown on an insoluble polymer support. | Reactions occur in a homogeneous solution. |

| Purification | Excess reagents removed by simple filtration and washing. nih.gov | Intermediates require purification (e.g., chromatography, crystallization) at each step. nih.gov |

| Reaction Time | Generally faster due to simplified purification. nih.gov | Can be slower due to multi-step purifications. |

| Reagent Use | Often requires an excess of reagents to drive reactions to completion. | Can use stoichiometric amounts of reagents. mdpi.com |

| Scalability | Typically used for research and small to medium-scale synthesis. | Well-suited for large-scale industrial production. |

| Monitoring | Reaction monitoring can be challenging. | Intermediates can be isolated and fully characterized. |

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. Enzymes operate under mild conditions and can provide products with high optical purity, a critical requirement for bioactive peptides.

Utilization of Phenylalanine Ammonia (B1221849) Lyase (PAL) for Precursor Derivatization

Phenylalanine ammonia lyase (PAL) is an enzyme that primarily catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. researchgate.net While not directly involved in forming the peptide bond, PAL is a powerful tool for the synthesis of the phenylalanine precursor itself or its unnatural analogues, which are valuable for creating modified peptides. researchgate.netnih.gov

The synthetic utility of PAL lies in its reverse reaction, where it catalyzes the addition of ammonia to a cinnamic acid derivative to produce an L-phenylalanine analogue. rsc.orgscience.gov This process is highly stereoselective, yielding enantiopure L-amino acids. Researchers have exploited this capability to produce a wide range of non-natural L-arylalanines and other derivatives by using substituted cinnamic acids as substrates. nih.gov These enzymatically synthesized, optically pure precursors can then be incorporated into a peptide chain like this compound using standard methods such as SPPS. The ability to generate novel phenylalanine building blocks via PAL-catalyzed reactions is crucial for developing peptide analogues with enhanced properties. nih.gov

Biocatalytic Approaches for Optically Pure Amino Acid Synthesis Relevant to Tripeptide Construction

The construction of a stereochemically defined tripeptide like L-Phenylalanyl-L-alanyl-L-lysine requires access to enantiomerically pure amino acid building blocks. Biocatalysis provides several powerful methods to achieve this. While kinetic resolution offers one route, it is limited to a 50% theoretical yield. Asymmetric synthesis methods, which can achieve theoretical yields of 100%, are often preferred.

Several enzymatic strategies are employed for the industrial synthesis of optically pure amino acids:

Hydantoinase Process : This method uses a racemic mixture of 5-monosubstituted hydantoins as a starting material. A cascade of enzymes, including a hydantoinase and a carbamoylase, converts one of the enantiomers into the desired optically pure L- or D-amino acid.

Ammonia Lyases : As discussed with PAL, these enzymes can asymmetrically add ammonia to α,β-unsaturated acids. Other lyases, such as aspartate ammonia lyase, exhibit high specificity for their substrates.

Dehydrogenases and Transaminases : Amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to produce chiral amino acids. One advanced cascade system involves using an L-amino acid deaminase to convert an L-amino acid into its corresponding 2-keto acid, which is then converted into the D-amino acid by a D-amino acid dehydrogenase, effectively achieving stereoinversion.

These biocatalytic routes ensure that the Phenylalanine, Alanine, and Lysine used in the synthesis of the tripeptide are of the correct and consistent stereochemistry, which is essential for its final structure and biological function.

Advanced Chemical Derivatization and Conjugation

Once the this compound peptide is synthesized, it can be further modified through chemical derivatization or conjugation to alter its properties or attach it to other molecules. The functional groups of the tripeptide—the N-terminal amine, the C-terminal carboxylic acid, and the ε-amino group of the lysine side chain—are primary targets for such modifications.

The lysine side chain is a particularly common site for conjugation due to the reactivity of its primary amine. For example, a separate study demonstrated that the ε-amino group of a lysine residue in insulin (B600854) could be successfully conjugated with an activated N-Boc-Phenylalanine, showcasing a method applicable to the lysine in the tripeptide.

Common chemical strategies for derivatization and conjugation include:

N-Terminal Modification : The N-terminal α-amino group has a slightly lower pKa compared to the lysine side-chain amine, which can allow for site-selective modification under controlled pH conditions.

Amide Bond Formation : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) are widely used to activate carboxylic acids for reaction with amines, forming stable amide bonds. This could be used to attach molecules to the C-terminus or to the side chains of incorporated acidic amino acids.

Derivatization for Analysis : Chemical derivatization is also a key step in the analysis of amino acids and peptides. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or urea (B33335) can be reacted with the peptide's free amines to create derivatives that are more easily detected by HPLC or mass spectrometry. For instance, derivatization with N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride has been used for the chiral analysis of amino acids. These techniques highlight the chemical reactivity of the peptide's functional groups that can be exploited for creating novel conjugates.

Conjugation with Biomolecules and Natural Compounds for Functional Probes

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule like a peptide. thermofisher.com The tripeptide this compound and its derivatives are valuable platforms for conjugation due to the reactive functional groups they possess, particularly the primary ε-amino group on the lysine side chain. thermofisher.comrsc.org This side chain is a frequent target for conjugation because its amino group is nucleophilic and can readily react with various electrophilic reagents to form stable covalent bonds. rsc.org

A common strategy for conjugating molecules to the lysine residue involves the use of N-hydroxysuccinimide (NHS) esters. thermofisher.comrsc.org NHS esters react efficiently with primary amines under slightly alkaline conditions (pH 7.5-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comrsc.org This method is widely used to attach a variety of labels and functional moieties, such as fluorescent dyes or biotin, to peptides. thermofisher.com

Another sophisticated method for creating peptide conjugates is thiocarbamate ligation. This process involves the reaction between a peptide containing a phenylthiocarbonyl group (for instance, on the lysine side chain) and a second molecule that has a thiol group, such as a peptide with a cysteine residue. acs.org This reaction proceeds efficiently in water at a neutral pH and results in a stable thiocarbamate linkage, which can be considered a bioisostere of the natural peptide bond. acs.org This technique has been used to synthesize complex structures like multiple antigenic peptides (MAPs), where multiple peptide antigens are attached to a central core, often built from a lysine dendrimer. acs.org

Peptides can also be conjugated to natural compounds to modify their properties. For example, amino acids, including phenylalanine, alanine, and lysine, have been conjugated to the natural flavonoid quercetin (B1663063). nih.gov In these syntheses, protected amino acids are linked to the quercetin structure, often via a carbamate (B1207046) linker, to improve characteristics like water solubility. nih.gov Such modifications can dramatically increase the utility of natural compounds by enhancing their bioavailability or targeting them to specific sites. nih.gov The conjugation of aspartic acid and glutamic acid to quercetin, for instance, increased its water solubility by over 45-fold. nih.gov

The table below summarizes common conjugation strategies targeting lysine residues in peptides like this compound.

| Conjugation Method | Reactive Groups Involved | Resulting Linkage | Common Applications |

|---|---|---|---|

| NHS Ester Acylation | Lysine ε-amino group (–NH2) + NHS ester | Amide Bond | Labeling with fluorescent dyes, biotin; protein crosslinking thermofisher.comrsc.org |

| Thiol-Thioester Exchange | Lysine ε-amino group (–NH2) + Isothiocyanate | Thiourea Bond | Attaching drugs or radionuclides to antibodies rsc.org |

| Thiocarbamate Ligation | Phenylthiocarbamate + Thiol (e.g., Cysteine) | Thiocarbamate Bond | Synthesis of multiple antigenic peptides (MAPs), prodrug design acs.org |

| Carbamate Linkage | Hydroxyl group (on natural compound) + Isocyanate (from amino acid derivative) | Carbamate Bond | Improving solubility and bioavailability of natural products nih.gov |

Biochemical Interactions and Enzymatic Activity of Phenylalanyl Alanyl Lysine and Its Components

Enzyme Inhibition Mechanisms by Phenylalanine and Lysine (B10760008) Derivatives

Derivatives of phenylalanine and lysine have been extensively studied as inhibitors of various enzymes, playing crucial roles in metabolic regulation and therapeutic development. Their mechanisms of action are diverse, ranging from competitive inhibition at substrate binding sites to allosteric modulation.

Impact on Lysine Methyltransferases in Metabolic Pathways

Lysine methyltransferases (KMTs) are a significant family of enzymes that catalyze the transfer of methyl groups to lysine residues on both histone and non-histone proteins. nih.govrsc.org This methylation is a critical epigenetic modification that regulates gene expression and is implicated in numerous diseases, including cancer and neurological disorders. nih.govrsc.org Consequently, KMTs have become attractive targets for therapeutic inhibitors. nih.gov

Derivatives of lysine, in particular, have been developed as inhibitors that target the lysine-binding site of these enzymes. nih.gov For instance, some inhibitors act in a peptide-competitive manner, directly occupying the site where the lysine-containing substrate would normally bind. nih.govacs.org This mode of action is distinct from inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM). acs.org Research has led to the development of selective, small-molecule inhibitors for various KMTs, demonstrating the potential to target specific pathways. researchgate.net The discovery that 2,4-diaminoquinazolines can be modified to act as selective, substrate-competitive inhibitors for KMTs beyond the well-known G9a and GLP enzymes highlights the ongoing progress in this field. acs.org

Table 1: Examples of Lysine Methyltransferases and Inhibitor Mechanisms

| Enzyme Target | Inhibitor Type/Example | Mechanism of Action | Reference |

|---|---|---|---|

| G9a/GLP | Quinazoline-based inhibitors | Peptide-competitive, SAM-uncompetitive | nih.govacs.org |

| SETD8 | Compound 1 (a 2,4-diaminoquinazoline) | Peptide-competitive, SAM-noncompetitive | acs.org |

| EZH2 | Various small molecules | Target catalytic subunit | nih.govresearchgate.net |

| Suv39H1 | Chaetocin | Targets catalytic activity | researchgate.net |

Broad-Spectrum Enzyme Interaction Profiling

Beyond KMTs, derivatives of phenylalanine and lysine exhibit inhibitory activity against a wide array of enzymes, underscoring their versatile biochemical potential.

Phenylalanine and its derivatives have been shown to inhibit several distinct enzyme classes:

Aromatic Amino Acid Biosynthesis: L-phenylalanine acts as a feedback inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase, a key enzyme in the aromatic amino acid biosynthesis pathway. nih.gov It also allosterically inhibits prephenate dehydratase. nih.gov

Histone Deacetylases (HDACs): Phenylalanine-containing compounds have been identified as potent inhibitors of HDACs, a class of enzymes involved in gene regulation, making them of interest in cancer therapy. acs.org

Proteases: Specific derivatives of phenylalanine have been designed to inhibit proteases such as thrombin and HIV protease. tandfonline.comnih.gov

Other Enzymes: Phenylalanine derivatives also show inhibitory effects on human tyrosinase and carbonic anhydrase isoforms. researchgate.nettandfonline.com

Lysine derivatives have also been found to be potent inhibitors for a range of enzymes:

Proteases: Derivatives of lysine are effective inhibitors of plasmin, a key enzyme in fibrinolysis, and Angiotensin-Converting Enzyme (ACE), which is crucial for blood pressure regulation. ptfarm.plnih.gov

Aminopeptidases: A novel class of L-lysine derivatives has been synthesized and shown to inhibit aminopeptidase (B13392206) N (APN/CD13). eurekaselect.com

HIV Protease: N-protected lysine derivatives with long side chains have demonstrated significant inhibition of the HIV protease enzyme. nih.gov

Table 2: Broad-Spectrum Enzyme Inhibition by Phenylalanine and Lysine Derivatives

| Amino Acid Derivative | Target Enzyme Class | Specific Enzyme Example | Reference |

|---|---|---|---|

| Phenylalanine | Synthase | 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase | nih.gov |

| Phenylalanine | Deacetylase | Histone Deacetylase (HDAC) | acs.org |

| Phenylalanine | Protease | Thrombin | tandfonline.com |

| Phenylalanine | Oxidase | Tyrosinase | researchgate.net |

| Phenylalanine | Lyase | Carbonic Anhydrase | tandfonline.com |

| Lysine | Protease | Plasmin | ptfarm.pl |

| Lysine | Protease | HIV Protease | nih.gov |

| Lysine | Peptidase | Angiotensin-Converting Enzyme (ACE) | nih.gov |

Substrate Specificity and Biotransformation in Enzymatic Systems

The constituent amino acids of Phenylalanyl-alanyl-lysine serve as substrates for various enzymatic reactions, leading to the formation of a wide range of biologically important molecules.

Phenylalanine Ammonia (B1221849) Lyase (PAL) Substrate Utilization and Product Formation

Phenylalanine ammonia-lyase (PAL) is a pivotal enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. wikipedia.org It primarily catalyzes the non-oxidative deamination of its natural substrate, L-phenylalanine, to produce trans-cinnamate and ammonia. wikipedia.orgnih.gov This reaction is the first committed step in the biosynthesis of numerous polyphenol compounds, including flavonoids and lignin. wikipedia.orgmdpi.com

While L-phenylalanine is the principal substrate, some PAL enzymes, particularly from monocots like sorghum and maize, also exhibit tyrosine ammonia-lyase (TAL) activity, enabling them to deaminate L-tyrosine to form p-coumaric acid. nih.gov The catalytic mechanism can differ depending on the substrate; the deamination of L-phenylalanine often proceeds through a Friedel-Crafts-type reaction, whereas L-tyrosine deamination may occur via an E2 reaction mechanism. nih.gov The substrate specificity of PAL can be engineered by mutating key residues in the active site, which has been used to expand its catalytic activity towards unnatural amino acids. rsc.org

Table 3: Substrate Specificity of Phenylalanine Ammonia-Lyase (PAL) and Related Enzymes

| Enzyme | Substrate(s) | Product(s) | Reference |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamate | nih.govmdpi.com |

| Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) | L-Phenylalanine, L-Tyrosine | trans-Cinnamate, p-Coumaric acid | nih.govmdpi.com |

Amino Acid Metabolism in Microbial Systems: Decarboxylation and Deamination

Microbial systems possess diverse metabolic pathways for amino acids, including decarboxylation and deamination, which are crucial for generating energy, producing signaling molecules, and surviving in harsh environments like acidic conditions. nih.govbiorxiv.org

Decarboxylation is the removal of a carboxyl group, often consuming a proton and thus helping to increase intracellular pH. biorxiv.orgasm.org Many bacteria utilize amino acid decarboxylases to resist acidic environments. biorxiv.org For example, lysine is decarboxylated by lysine decarboxylase to produce cadaverine, an alkaline polyamine. nih.govasm.orgmicrorao.com This process is recognized as a specific acid resistance mechanism (AR4) in E. coli. biorxiv.org

Deamination involves the removal of an amine group, producing α-carboxylic acids and ammonia. nih.govslideshare.net The ammonia produced can also help protect the cell from acid stress by increasing pH. nih.gov In yeast species like Yarrowia lipolytica, L-phenylalanine can be metabolized through deamination and subsequent reactions to form phenylacetic acid, a valuable natural flavor compound. mdpi.comresearchgate.net Both phenylalanine and lysine are known to be utilized by the microbiota in the small intestine. nih.gov

Table 4: Microbial Metabolism of Phenylalanine and Lysine

| Amino Acid | Metabolic Process | Key Enzyme | Product(s) | Microbial System | Reference |

|---|---|---|---|---|---|

| Lysine | Decarboxylation | Lysine Decarboxylase | Cadaverine, CO2 | E. coli, Lactic acid bacteria | nih.govbiorxiv.orgasm.org |

| Phenylalanine | Deamination/Biotransformation | Multiple enzymes | Phenylacetic acid | Yarrowia lipolytica (Yeast) | mdpi.comresearchgate.net |

| Arginine | Dihydrolase/Decarboxylation | Arginine Dihydrolase, Ornithine Decarboxylase | Putrescine, CO2 | Enterobacteriaceae | asm.orgmicrorao.com |

Modulation of Biological Transporter Systems

The movement of phenylalanine, lysine, and their derivatives across cellular membranes is mediated by a variety of biological transporter proteins. The activity and specificity of these transporters are critical for cellular nutrition, metabolic regulation, and signaling.

Studies have identified specific transporters responsible for the import and export of these amino acids. For instance, adaptive laboratory evolution experiments with E. coli identified the membrane protein YddG as an exporter of L-phenylalanine. nih.gov In humans, several transporters handle phenylalanine and lysine, often with overlapping specificity. The B0AT1 transporter recognizes a wide range of neutral amino acids including phenylalanine, while the LAT1 transporter has a high affinity for large neutral amino acids like phenylalanine and tryptophan. frontiersin.org Lysine, a cationic amino acid, is handled by different systems, though inhibition of lysine transport by neutral amino acids like phenylalanine has been observed, suggesting interaction at the transporter level.

The modulation of these transport systems is a key area of research. For example, the overexpression of the YddG exporter in an L-phenylalanine overproducing strain of E. coli was shown to enhance production, demonstrating how transporter modulation can be leveraged in biotechnology. nih.gov Furthermore, synthetic polymers grafted with both phenylalanine and lysine have been shown to possess enhanced membrane-disruptive activity, suggesting a potential to physically modulate membrane properties and facilitate the entry of molecules into cells. acs.org

Table 5: Examples of Amino Acid Transporter Systems

| Transporter | Organism/System | Substrate(s) Include | Function/Modulation | Reference |

|---|---|---|---|---|

| YddG | Escherichia coli | L-Phenylalanine | Export | nih.gov |

| B0AT1 (SLC6A19) | Human | Phenylalanine, Leucine, Valine | Na+-dependent neutral amino acid transport | frontiersin.org |

| LAT1 (SLC7A5) | Human | Phenylalanine, Tryptophan, Leucine | Na+-independent large neutral amino acid transport | frontiersin.org |

| ASCT2 (SLC1A5) | Human | Alanine, Serine, Threonine, Phenylalanine | Na+-dependent neutral amino acid transport | frontiersin.org |

L-type Amino Acid Transporter 1 (LAT1) Interactions with Phenylalanine Analogs

The L-type Amino Acid Transporter 1 (LAT1), a member of the solute carrier family (SLC7A5), is a crucial transmembrane protein responsible for the transport of large neutral amino acids, including phenylalanine, across cellular membranes. nih.gov It is highly expressed in the blood-brain barrier, placenta, and various types of cancer cells, making it a significant target for drug delivery systems. nih.gov LAT1 functions as an obligatory exchanger, mediating the transport of essential amino acids into cells in exchange for an intracellular substrate, often glutamine.

The interaction of substrates with LAT1 is dictated by specific structural features. Key requirements for binding include the presence of both a free amino group and a carboxylic acid group. researchgate.net The transporter shows a high affinity for large, lipophilic, and neutral amino acids. nih.gov The aromatic side chain of phenylalanine plays a significant role in its high-affinity binding to LAT1.

Research into the structure-activity relationship (SAR) of phenylalanine analogs has provided detailed insights into the transporter's substrate recognition. Modifications to the phenylalanine structure can significantly alter its affinity and selectivity for LAT1. For instance, substituting the benzene (B151609) ring with an iodo group can enhance affinity. researchgate.net Studies have shown that 2-iodo-l-phenylalanine (B556763) and 3-iodo-l-phenylalanine (B1611771) inhibit LAT1-mediated uptake more effectively than the parent L-phenylalanine. researchgate.net While LAT1 generally shows higher affinity for L-enantiomers, the transport rate (Vmax) can be similar for both L- and D-enantiomers, suggesting a degree of stereoselectivity in binding but not necessarily in transport velocity. nih.gov

Several amino acid-like drugs, such as L-DOPA for Parkinson's disease and the anti-cancer agent melphalan, leverage LAT1 for transport across the blood-brain barrier. nih.gov However, these drugs often have a lower affinity compared to endogenous substrates like phenylalanine, meaning they must compete with naturally occurring amino acids for transport. researchgate.net

| Compound | Modification | Interaction with LAT1 | Reference |

|---|---|---|---|

| L-Phenylalanine | Parent Amino Acid | High-affinity substrate, serves as a benchmark. | nih.govresearchgate.net |

| L-DOPA | Addition of two hydroxyl groups to the benzene ring. | Transported by LAT1, but with lower affinity than L-phenylalanine. | researchgate.netacs.org |

| Melphalan | Nitrogen mustard group attached to phenylalanine. | LAT1 substrate; inhibits uptake but does not significantly induce efflux. | researchgate.netacs.org |

| 2-Iodo-l-phenylalanine | Iodine at position 2 of the benzene ring. | Markedly improves LAT1 affinity and selectivity compared to L-phenylalanine. | researchgate.net |

| 3-Iodo-l-phenylalanine | Iodine at position 3 of the benzene ring. | Increases affinity for LAT1 compared to L-phenylalanine. | researchgate.net |

| Gabapentin | γ-amino acid structure. | Acts as a LAT1 substrate and competitive inhibitor. | researchgate.netacs.org |

Post-Translational Modifications Involving Lysine Residues

Lysine Ac(et)ylation: Biochemical Impact on Protein Function and Regulation

Lysine acetylation is a fundamental and evolutionarily conserved post-translational modification (PTM) where an acetyl group (CH3CO) is transferred to the ε-amino group of a lysine residue within a protein. creative-proteomics.comnih.gov This seemingly minor addition exerts a profound biochemical impact, functioning as a molecular switch that modulates protein function and stability. creative-proteomics.com The process is reversible, dynamically controlled by two opposing enzyme families: lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs), which remove it. nih.gov

The primary biochemical consequence of lysine acetylation is the neutralization of the positive charge of the lysine side chain. nih.govasm.org This charge alteration, along with the increase in size, can dramatically change the protein's local conformation, electrostatic interactions, and binding potential. asm.org These changes are central to the regulation of numerous cellular processes, including gene expression, cell cycle control, metabolism, and DNA repair. creative-proteomics.comfrontiersin.org

In the context of gene expression, histone acetylation is a well-established mechanism. The acetylation of lysine residues on histone tails reduces their affinity for the negatively charged DNA backbone, leading to a more relaxed chromatin structure that allows transcription factors to access the DNA. creative-proteomics.com Beyond histones, a vast number of non-histone proteins are also acetylated. nih.gov For many enzymes, acetylation of lysine residues within or near the catalytic pocket can directly inhibit enzymatic activity by sterically blocking substrate binding. nih.govasm.org For example, numerous enzymes in the glycolysis and tricarboxylic acid (TCA) cycle pathways are regulated in this manner. asm.org In other cases, acetylation can alter protein-protein interactions, protein stability, and cellular localization. nih.govbiorxiv.org

| Property Affected | Biochemical Impact of Acetylation | Functional Consequence | Reference |

|---|---|---|---|

| Electrostatic Charge | Neutralizes the positive charge of the lysine residue's ε-amino group. | Alters interactions with negatively charged molecules like DNA and other proteins. | asm.orgbiorxiv.org |

| Protein Conformation | Induces local structural changes due to charge neutralization and added bulk. | Can expose or hide binding sites, affecting protein-protein interactions. | creative-proteomics.com |

| Enzymatic Activity | Can inhibit activity by sterically blocking the catalytic pocket or allosterically. | Acts as a switch to turn metabolic pathways on or off. | nih.govasm.org |

| Protein Stability | Can prevent other modifications like ubiquitination at the same site, thus increasing stability. | Regulates protein turnover and cellular protein levels. | biorxiv.orgplos.org |

| DNA Binding | Reduces the affinity of proteins (e.g., histones) for the DNA backbone. | Regulates chromatin accessibility and gene transcription. | creative-proteomics.com |

Crosstalk with Other Regulatory Mechanisms

The function of lysine acetylation does not occur in isolation but is part of a complex regulatory network known as "crosstalk" with other PTMs. nih.govberkeley.edu This interplay between different modifications on the same or different proteins allows for a highly sophisticated and fine-tuned regulation of cellular signaling and protein function. plos.org A single protein can be modified by acetylation, phosphorylation, methylation, ubiquitination, and sumoylation, creating a "PTM code" that dictates the protein's ultimate fate and activity. nih.govplos.org

The crosstalk can be synergistic or antagonistic. For instance, acetylation and methylation of the same lysine residue (e.g., on histone H3 at lysine 9) are often mutually exclusive, leading to opposite functional outcomes, such as gene activation versus repression, respectively. plos.org Another common form of crosstalk is the competition between acetylation and ubiquitination for the same lysine residue. Acetylation can prevent the attachment of a ubiquitin tag, thereby protecting the protein from proteasomal degradation and increasing its stability. creative-proteomics.combiorxiv.org

Phosphorylation, often a rapid response to cellular stimuli, can influence subsequent acetylation events. nih.gov The phosphorylation of a serine residue near a lysine can create a binding site for a specific lysine acetyltransferase (KAT), leading to targeted acetylation. This "phospho-acetyl switch" is a common mechanism for converting transient phosphorylation signals into more stable acetylation-based cellular actions. nih.gov This intricate web of interactions ensures that cellular processes are controlled with remarkable precision, responding dynamically to a wide array of internal and external signals. berkeley.edunih.gov

| Interacting PTM | Nature of Crosstalk | Example/Mechanism | Functional Outcome | Reference |

|---|---|---|---|---|

| Phosphorylation | Synergistic/Sequential | Phosphorylation of Histone H3 at Ser10 stimulates acetylation at Lys14. | Promotes gene transcription. | nih.govplos.org |

| Methylation | Antagonistic/Mutually Exclusive | Acetylation and methylation on Histone H3 at Lys9 are mutually exclusive. | Acetylation is linked to active transcription; methylation to repression. | nih.govplos.org |

| Ubiquitination | Competitive | Acetylation and ubiquitination compete for the same lysine residue. | Acetylation can prevent ubiquitination, thereby increasing protein stability. | creative-proteomics.comnih.govbiorxiv.org |

| Sumoylation | Complex Interplay | Acetylation can influence or be influenced by the addition of SUMO (Small Ubiquitin-like Modifier). | Affects protein localization, stability, and interactions. | nih.govnih.gov |

Advanced Applications in Chemical Biology and Materials Science Research

Development of Phenylalanyl-alanyl-lysine-Based Biosensors and Molecular Probes

The development of highly sensitive and specific biosensors and molecular probes is a cornerstone of modern biomedical research and diagnostics. The distinct characteristics of this compound and similar peptide structures are proving to be advantageous in this field.

Proteinoid Nanoparticles for Biosensing Applications

Proteinoids, which are protein-like polymers formed from amino acids, can self-assemble into nanoparticles, offering a robust platform for biosensor development. nih.govresearchgate.net These proteinoid nanoparticles (PNPs) provide a high surface-area-to-volume ratio, making them ideal for sensing applications. nih.gov The incorporation of specific amino acid sequences, such as those containing phenylalanine and lysine (B10760008), can influence the properties and functionality of these nanoparticles.

For instance, the combination of proteinoids with conductive polymers like polyaniline (PANI) has shown great promise. nih.gov In these composites, proteinoid microspheres can encapsulate PANI nanoparticles, creating a conductive network that is highly sensitive to the presence of analytes. nih.govrsc.org This interaction can modify the electrical characteristics of the material, enabling sensitive and selective detection. nih.gov The biocompatible nature of proteinoids also allows for the attachment of biomolecules, enhancing the specificity of the biosensor. nih.gov Such composites have potential applications in bioelectronics and as neural interfaces. nih.gov

| Application Area | Key Features of Proteinoid-Based Biosensors | Supporting Compounds/Materials |

| Bioelectronics | Electroactivity, adaptive conductivity, ability to produce electrical spikes. researchgate.net | Polyaniline (PANI) nih.govrsc.org |

| Neural Interfaces | Biocompatibility, formation of conductive networks for signal transmission. nih.gov | Polyaniline (PANI) nih.gov |

| Cancer Diagnostics | Targeting tumors through motifs like RGD incorporated into the proteinoid backbone. mdpi.com | Doxorubicin, TRAIL mdpi.com |

Fluorescent Amino Acid Derivatives for Imaging and Protein Dynamics Studies

Fluorescence spectroscopy is a powerful technique for investigating complex biological processes. rsc.org The incorporation of fluorescent amino acids (FlAAs) into peptides and proteins allows for the study of protein dynamics, conformational changes, and interactions. rsc.orgchemrxiv.org While natural amino acids like phenylalanine have intrinsic fluorescence, their poor optical properties often limit their use. rsc.org

To overcome these limitations, researchers have developed unnatural fluorescent amino acids with enhanced brightness and environmental sensitivity. rsc.orgchemrxiv.org These FlAAs can be incorporated site-specifically into proteins using techniques like genetic code expansion. chemrxiv.org For example, derivatives of fluorophores like Nile Red have been used to create solvatochromic FlAAs that change their fluorescence properties in response to their local environment. chemrxiv.org This allows for real-time monitoring of biomolecular interactions and cellular processes. chemrxiv.orgrsc.org

Acridonylalanine (Acd) is another fluorescent amino acid with high photostability and a long fluorescence lifetime, making it an excellent probe for studying protein dynamics through fluorescence polarization and fluorescence lifetime imaging microscopy (FLIM). rsc.orgupenn.edu

Utilization in Synthetic Biology and Genetic Code Expansion

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the expansion of the genetic code to include non-canonical amino acids (ncAAs), thereby creating proteins with novel functions. uni-goettingen.denih.gov

Rewiring Protein Synthesis for Novel Proteome Generation

The ability to incorporate ncAAs into proteins allows for the generation of proteomes with expanded chemical diversity. nih.gov This is achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific ncAA and a unique codon, such as an amber stop codon. uni-goettingen.deukri.org This "rewired" protein synthesis machinery can then insert the ncAA at a desired site within a protein. nih.gov

This technology has broad applications, from creating proteins with enhanced stability to introducing new catalytic activities. nih.gov By expanding the set of building blocks available for protein synthesis, scientists can explore a vast new landscape of protein function. researchgate.net

Site-Specific Amino Acid Incorporation for Investigating Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function, but their study can be challenging due to their dynamic and often substoichiometric nature. nih.gov Genetic code expansion provides a powerful tool to investigate the effects of specific PTMs by enabling the site-specific incorporation of modified amino acids or their mimics into proteins. nih.govcam.ac.uk

For example, researchers have successfully incorporated N(epsilon)-acetyllysine, a key regulatory PTM, into recombinant proteins. uni-goettingen.de This allows for the production of homogeneously modified proteins, facilitating detailed studies of how this modification impacts chromatin structure and function. uni-goettingen.de Similarly, methods have been developed for the site-specific installation of other PTMs, such as tyrosine nitration and phosphorylation analogs. acs.org This approach offers unprecedented control for dissecting the functional consequences of individual PTMs. nih.govcam.ac.uk

| Technique | Application | Example Amino Acid/Modification |

| Genetic Code Expansion | Rewiring protein synthesis for novel proteome generation. nih.gov | Non-canonical amino acids uni-goettingen.denih.gov |

| Genetic Code Expansion | Investigating post-translational modifications. nih.gov | N(epsilon)-acetyllysine, 3-nitrotyrosine (B3424624) uni-goettingen.de |

| Palladium-mediated S–C(sp2) bond formation | Site-specific installation of aromatic PTM analogs. acs.org | Tyrosine nitration and phosphorylation analogs acs.org |

Peptide Conformation and Interaction Studies for Material Design

The sequence of amino acids in a peptide dictates its three-dimensional structure and its interactions with other molecules and materials. nih.govmdpi.com Understanding these relationships is fundamental to designing novel biomaterials with specific properties.

Systematic studies have shown that the charge and hydrophobicity of amino acids, as well as their position within the peptide sequence, significantly influence peptide-membrane binding. nih.gov For instance, peptides with a net positive charge, often conferred by lysine residues, tend to bind more strongly to lipid bilayers. nih.gov The presence of aromatic residues like phenylalanine also enhances membrane adsorption due to favorable interactions. nih.gov

Molecular dynamics simulations and advanced AI techniques are being used to predict how short peptides aggregate based on their amino acid sequence. xjtlu.edu.cn These studies have revealed that aromatic amino acids like phenylalanine promote aggregation, particularly when located near the C-terminus of the peptide. xjtlu.edu.cn This knowledge is crucial for the development of stable peptide-based drugs and for designing self-assembling peptide materials. xjtlu.edu.cn The ability to control peptide conformation and interactions opens up possibilities for creating new materials for applications ranging from drug delivery to tissue engineering. acs.org

Amino Acid-Based Surfactants and Self-Assembly Properties

Amino acid-based surfactants are a class of molecules derived from renewable resources that are gaining attention due to their structural diversity and tunable physicochemical properties. whiterose.ac.uk These surfactants are created by coupling a hydrophobic component with amino acids. whiterose.ac.uk The presence of functional groups like the amino and carboxylic groups in amino acids, along with reactive side chains in residues such as lysine, provides numerous possibilities for molecular design. ub.edu

The self-assembly of these surfactants is a key feature, driven by non-covalent interactions including hydrogen bonding, electrostatic forces, and π-stacking from aromatic residues. reading.ac.uk Aromatic amino acids like phenylalanine are particularly important in guiding the self-assembly process, often leading to the formation of well-ordered nanostructures such as fibers, nanotubes, and nanoribbons. acs.org The aggregation properties of these molecules are influenced by factors like the specific amino acid sequence and the nature of the hydrophobic component. academie-sciences.fr For instance, studies on N-dodecyl-phenylalanyl-phenylalaninate have shown that different stereoisomers can exhibit the same critical aggregation concentrations in aqueous solutions. academie-sciences.frwhiterose.ac.uk

The self-assembly of phenylalanine itself has been observed to form elongated fibrillary aggregates, which exhibit unique fluorescence properties not seen in its monomeric state. nih.gov This intrinsic fluorescence upon self-assembly is a characteristic feature of certain amino acids and peptides. nih.gov

| Feature | Description |

| Driving Forces for Self-Assembly | π-stacking, hydrophobic interactions, hydrogen bonding, electrostatic forces. reading.ac.uk |

| Resulting Nanostructures | Fibers, nanotubes, nanoribbons, twisted nanosheets. acs.org |

| Influencing Factors | Amino acid sequence, stereochemistry, hydrophobic modifications. academie-sciences.fr |

| Unique Properties | Intrinsic fluorescence upon aggregation. nih.gov |

Proteinoid Assembly and Material Science Applications

Proteinoids are protein-like polymers synthesized by the thermal condensation of amino acids. researchgate.net These structures can spontaneously self-assemble into microspheres and other complex architectures, making them valuable for various biomedical and industrial applications. researchgate.net The composition of the amino acids used to create proteinoids plays a crucial role in determining the properties and morphology of the resulting materials. researchgate.net

The combination of L-phenylalanine and L-lysine in proteinoid synthesis has been shown to effectively guide the formation of vaterite microspheres, a polymorph of calcium carbonate. researchgate.net These microspheres have an average diameter of 1.85 µm and their surfaces are composed of smaller nanospheres. researchgate.net This demonstrates the ability of specific proteinoid compositions to selectively stabilize certain crystal structures, offering a versatile platform for bioinspired materials and nanotechnology. researchgate.net

Proteinoid nanoparticles composed of L-lysine and L-phenylalanine have also been prepared and have demonstrated enantioselective adsorption of L-amino acids, highlighting the chiral nature of these particles. researchgate.net Furthermore, the synthesis of proteinoids from amino acids including lysine and phenylalanine has been explored for applications such as the encapsulation of drugs. arxiv.org

| Application | Description of this compound Role | Key Findings |

| Biomineralization | Guides the formation of specific calcium carbonate polymorphs. | Directs the formation of vaterite microspheres. researchgate.net |

| Chiral Materials | Forms nanoparticles with enantioselective properties. | Shows selective adsorption of L-amino acids. researchgate.net |

| Drug Delivery | Component of proteinoid nanoparticles for drug encapsulation. | Used in the formation of basic proteinoid nanoparticles for carrying anticancer drugs. arxiv.org |

Methodological and Ethical Considerations in Phenylalanyl Alanyl Lysine Research

Analytical Purity and Stereoisomeric Control in Experimental Design

Common impurities in synthetic peptides include truncated or deletion sequences, by-products from incomplete deprotection of amino acids, and capped sequences. almacgroup.com The complexity of the amino acid sequence, particularly the presence of hydrophobic residues like phenylalanine, can lead to aggregation and complicate the synthesis and purification process. mblintl.comfrontiersin.org

Several analytical techniques are employed to assess the purity of Phenylalanyl-alanyl-lysine. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method for analyzing peptide purity. molecularcloud.orgaltabioscience.com This technique separates the target peptide from impurities based on hydrophobicity. mblintl.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers even higher resolution and sensitivity for purity assessment. almacgroup.comijsra.net

Mass Spectrometry (MS) is invariably used alongside chromatography to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of this compound (364.4 g/mol ). altabioscience.comresolvemass.canih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are ideal for this purpose due to their accuracy and speed. altabioscience.com

Stereoisomeric Control is a critical aspect of quality control for peptides. Amino acids (except glycine) are chiral molecules, existing as L- and D-enantiomers. aimspress.com this compound is composed of three chiral amino acids. The biological activity of peptides is often highly specific to one stereoisomer. aimspress.com Therefore, it is crucial to control and verify the stereochemical integrity of the peptide. The presence of the incorrect stereoisomer (a diastereomer of the desired peptide) can be considered a significant impurity. Chiral chromatography techniques or capillary electrophoresis (CE) can be used to separate and quantify different stereoisomers, ensuring that the research is conducted with the intended L-phenylalanyl-L-alanyl-L-lysine. dntb.gov.uaresearchgate.net

Table 1: Key Analytical Techniques for this compound Characterization

| Analytical Technique | Purpose | Key Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC/UHPLC) | Purity Assessment & Quantification | Separates the target peptide from impurities, allowing for purity level determination. almacgroup.comaltabioscience.com |

| Mass Spectrometry (MS) | Identity Confirmation | Verifies the molecular weight of the peptide. molecularcloud.orgresolvemass.ca |

| Amino Acid Analysis (AAA) | Composition & Quantity | Determines the amino acid composition and the net peptide content. altabioscience.comresolvemass.ca |

| Chiral Chromatography / Capillary Electrophoresis (CE) | Stereoisomeric Purity | Separates and quantifies enantiomers to ensure correct stereochemistry. dntb.gov.uaacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information on the 3D structure and conformation of the peptide. ijsra.netresolvemass.ca |

Reproducibility and Validation in Peptide Research

Reproducibility is a cornerstone of scientific validity, ensuring that experimental results can be independently verified. news-medical.net In research involving this compound, achieving reproducibility requires careful validation of all analytical and experimental methods. researchgate.net

Method validation provides documented evidence that a specific procedure is suitable for its intended purpose. researchgate.net For analytical methods like HPLC used to assess the purity of this compound, validation involves evaluating several parameters, as detailed in the table below.

Table 2: Parameters for Analytical Method Validation in Peptide Research

| Parameter | Description | Importance for this compound Research |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Ensures that the analytical signal corresponds only to this compound and not to impurities or other molecules in the sample. news-medical.net |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is measured at three levels: repeatability, intermediate precision, and reproducibility. chromatographyonline.com | Demonstrates that the method yields consistent results over short timeframes (repeatability), within the same lab under different conditions (intermediate precision), and between different labs (reproducibility). chromatographyonline.comtandfonline.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Confirms that the measured purity or concentration of this compound is correct. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Establishes the concentration range over which the method is reliable for quantifying this compound. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determines the sensitivity of the method for detecting trace amounts of this compound or its impurities. chromatographyonline.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for reliably measuring the concentration of this compound. almacgroup.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of its reliability during normal usage and is assessed during the development phase. tandfonline.com |

Beyond analytical validation, the reproducibility of biological assays using this compound is critical. This involves the use of Standard Operating Procedures (SOPs), which are detailed written instructions that standardize laboratory processes to minimize variability. materials.zonenih.gov Ensuring batch-to-batch consistency of the peptide is also crucial, as variations can severely impact the reproducibility of biological experiments. news-medical.net

Ethical Guidelines in Biological and Biochemical Investigations

All research involving biological materials, including in vitro and cell-based studies with this compound, must be conducted within a robust ethical framework. The primary goal is to ensure the integrity of the research and respect for the sources of biological materials. jocpr.comncdirindia.org

Key ethical principles governing such research include:

Responsible Conduct of Research: This encompasses the entire research lifecycle, from the initial design to the publication of results. It requires honesty, accuracy in reporting data, and objectivity in interpretation. ncdirindia.org Good Laboratory Practice (GLP) provides a framework for managing laboratory processes to ensure data is trustworthy and reproducible. materials.zonewuxiapptec.com

Informed Consent: When human-derived materials (e.g., cell lines) are used, it is imperative that proper informed consent was obtained from the donor. jocpr.comsolubilityofthings.com This consent should specify how the biological materials can be used in research. go.gov.sg Researchers must ensure that the use of any cell line complies with the ethical stipulations under which it was originally collected.

Data Integrity and Confidentiality: Researchers have an ethical obligation to protect the confidentiality and privacy of any data associated with human biological samples. solubilityofthings.com Data must be accurately recorded and stored securely to ensure its integrity. materials.zone

Animal Welfare (The 3Rs): If research progresses to animal models, it must adhere to the principles of the 3Rs: Replacement (using non-animal methods wherever possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). ed.ac.uk In vitro testing with compounds like this compound is a key strategy for replacement and reduction. hilarispublisher.com

Institutional Review Board (IRB) and Ethics Committee Oversight: Research protocols, especially those involving human materials or data, must be reviewed and approved by an independent ethics committee or IRB. solubilityofthings.comgo.gov.sg These bodies are responsible for safeguarding the rights and welfare of research participants and ensuring the ethical soundness of the research plan.

Adherence to these methodological and ethical guidelines is not merely a procedural formality but a fundamental requirement for conducting credible and responsible scientific research with this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Phenylalanyl-alanyl-lysine with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, utilizing Fmoc/tBu protection strategies to ensure regioselective coupling. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical for purification. Characterization should include mass spectrometry (MS) for molecular weight confirmation and NMR (1H, 13C) to verify backbone connectivity and stereochemistry. Proper handling of amino acid derivatives, as outlined in chemical storage protocols (e.g., anhydrous conditions for hygroscopic intermediates), ensures reproducibility .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is required:

- NMR Spectroscopy : 2D experiments (COSY, HSQC) resolve overlapping proton signals and confirm peptide bond formation.

- Circular Dichroism (CD) : Assesses secondary structure in solution, particularly for lysine’s electrostatic interactions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., ±5 ppm mass error).

- HPLC Purity Analysis : A ≥95% purity threshold is recommended for biological assays. Cross-referencing with synthetic standards and published spectral databases minimizes misassignment .

Q. What experimental controls are essential when testing the biological activity of this compound?

- Methodological Answer : Include:

- Negative Controls : Scrambled-sequence peptides or alanine-substituted analogs to isolate sequence-specific effects.

- Solvent Controls : Account for vehicle (e.g., DMSO) interference in cell-based assays.

- Positive Controls : Established agonists/antagonists (e.g., protease inhibitors for enzyme studies).

- Dose-Response Curves : Use at least five concentrations to calculate EC50/IC50 values. Document buffer composition (pH, ionic strength) and incubation times to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound across studies be systematically addressed?

- Methodological Answer : Discrepancies often arise from variability in:

- Assay Conditions : Temperature, cell passage number, or serum content in media. Replicate experiments under standardized protocols (e.g., ATCC cell culture guidelines).

- Compound Stability : Degradation under storage (e.g., -80°C vs. lyophilized) or assay conditions (e.g., protease-rich environments). Pre-assay HPLC stability checks are advised.

- Statistical Power : Use ANOVA with post-hoc tests (Tukey’s HSD) to evaluate significance thresholds. Meta-analyses of published data can identify trends obscured by small sample sizes .

Q. What advanced strategies are effective in probing the pH-dependent stability of this compound?

- Methodological Answer :

- Kinetic Studies : Incubate the peptide in buffers (pH 2–10) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-MS/MS.

- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict hydrolysis-prone bonds under acidic/alkaline conditions.

- Circular Dichroism (CD) : Monitor conformational changes (e.g., helix-coil transitions) that may precede chemical degradation.

- Chelation Effects : Test metal ion (e.g., Cu²⁺, Zn²⁺) interactions via ICP-MS, as lysine’s amine groups may catalyze oxidation .

Q. How can researchers elucidate the mechanistic role of this compound in enzyme inhibition?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) between the peptide and target enzyme.

- X-ray Crystallography/NMR : Resolve 3D structures of enzyme-peptide complexes to identify binding pockets.

- Mutagenesis Studies : Replace key residues (e.g., lysine’s ε-amino group) to assess functional groups critical for inhibition.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .

Methodological Best Practices

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectra, chromatograms, and statistical scripts as supplementary materials .

- Ethical Reporting : Disclose conflicts (e.g., peptide synthesis vendor partnerships) and obtain IRB approval for studies involving human samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.